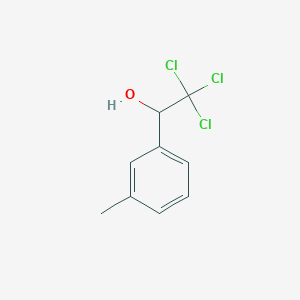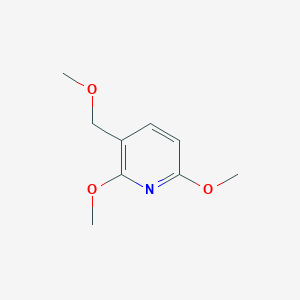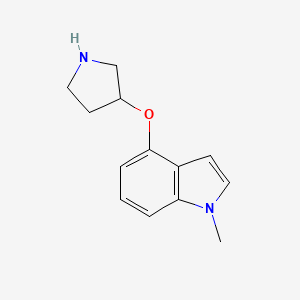
2,2,2-trichloro-1-m-tolylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Trichloromethyl)-3-methylbenzenemethanol is an organic compound characterized by the presence of a trichloromethyl group attached to a benzene ring with a methyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2,2-trichloro-1-m-tolylethanol typically involves the reaction of benzaldehydes with trichloromethyl reagents. One common method is the base-catalyzed condensation reaction of benzaldehydes with trichloromethyl compounds . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Trichloromethyl)-3-methylbenzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less oxidized forms.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Alpha-(Trichloromethyl)-3-methylbenzenemethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-m-tolylethanol involves its interaction with specific molecular targets and pathways. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Alpha-(Trichloromethyl)benzyl acetate: This compound has a similar structure but with an acetate group instead of a hydroxyl group.
Alpha-(Trichloromethyl)benzyl alcohol: Similar to 2,2,2-trichloro-1-m-tolylethanol but without the methyl group on the benzene ring.
Uniqueness
Alpha-(Trichloromethyl)-3-methylbenzenemethanol is unique due to the presence of both a trichloromethyl group and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H9Cl3O |
|---|---|
Molecular Weight |
239.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl3O/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5,8,13H,1H3 |
InChI Key |
CNYHOYSRPFLZHE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(C(Cl)(Cl)Cl)O |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1643477.png)



![[(3-Methyl-3-azetidinyl)methyl]trifluoroacetamide](/img/structure/B1643486.png)
![7-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1643496.png)



![Methyl 2-[(E)-ethylideneamino]pyrazole-3-carboxylate](/img/structure/B1643506.png)

![4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE](/img/structure/B1643528.png)


